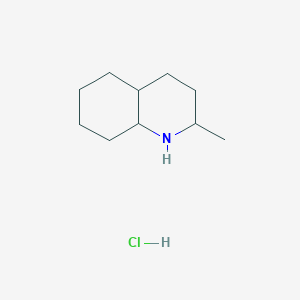

2-Methyldecahydroquinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h8-11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STORKALHQDCZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyldecahydroquinoline Hydrochloride: From Chemical Structure to Pharmacological Potential

This guide provides a comprehensive technical overview of 2-methyldecahydroquinoline hydrochloride, a saturated heterocyclic compound with significant potential in drug discovery and development. We will delve into its chemical structure, stereochemical complexity, and physicochemical properties. Furthermore, this document outlines detailed methodologies for its synthesis, purification, and characterization, alongside an exploration of its known pharmacological activities and associated biological evaluation protocols. Finally, we will touch upon the metabolic and toxicological considerations for this class of compounds, offering a holistic perspective for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

2-Methyldecahydroquinoline hydrochloride is the salt form of 2-methyldecahydroquinoline, a bicyclic aliphatic amine. The hydrochloride salt enhances the compound's solubility in aqueous media, a crucial property for pharmaceutical applications.

Chemical Structure and Stereoisomerism

The core structure of 2-methyldecahydroquinoline consists of a quinoline ring system that has been fully saturated, resulting in a decahydronaphthalene framework with a nitrogen atom at position 1. The methyl group at position 2 introduces a chiral center, and the fusion of the two six-membered rings creates additional stereocenters at the bridgehead carbons (4a and 8a).

This inherent stereochemical complexity gives rise to multiple diastereomers and enantiomers. The two main diastereomeric forms are the cis- and trans-fused decahydroquinolines, which differ in the relative orientation of the hydrogen atoms at the bridgehead carbons. Within each of these, further stereoisomers exist due to the chirality at the C-2 position. The spatial arrangement of the methyl group (axial or equatorial) significantly influences the molecule's conformation and, consequently, its biological activity.

Physicochemical Data

A summary of the key physicochemical properties of 2-methyldecahydroquinoline and its hydrochloride salt is presented in Table 1. It is important to note that many of the publicly available data points are for the free base and are often computed. Experimental data for the hydrochloride salt, particularly solubility and pKa, are not widely published and should be determined empirically for specific applications.

Table 1: Physicochemical Properties of 2-Methyldecahydroquinoline and its Hydrochloride Salt

| Property | Value (2-Methyldecahydroquinoline) | Value (2-Methyldecahydroquinoline Hydrochloride) | Source |

| Molecular Formula | C₁₀H₁₉N | C₁₀H₂₀ClN | [1] |

| Molecular Weight | 153.27 g/mol | 190.72 g/mol | [1] |

| CAS Number | 20717-43-5 (mixture of isomers) | Not specified | [2] |

| Appearance | Colorless to light yellow liquid (mixture of isomers) | White to off-white solid (predicted) | [1] |

| XLogP3 | 2.4 | Not available (predicted to be lower) | [1] |

| Hydrogen Bond Donor Count | 1 | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [1] |

| pKa (predicted) | ~11 (for the conjugate acid) | Not applicable | |

| Solubility | Sparingly soluble in water | Soluble in water and polar organic solvents (predicted) |

Synthesis, Purification, and Characterization

The synthesis of 2-methyldecahydroquinoline hydrochloride can be approached through a multi-step process involving the construction of the quinoline ring followed by its complete reduction and subsequent salt formation.

Synthetic Pathway

A common and effective method for the synthesis of the decahydroquinoline scaffold is the catalytic hydrogenation of the corresponding substituted quinoline. 2-Methylquinoline (quinaldine) serves as a readily available starting material. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2-methyldecahydroquinoline hydrochloride.

Experimental Protocols

This procedure outlines the complete reduction of the aromatic quinoline ring system.

Causality Behind Experimental Choices:

-

Catalyst: Ruthenium on alumina (Ru/Al₂O₃) is a robust catalyst for the hydrogenation of aromatic heterocycles, often requiring less harsh conditions than other catalysts.

-

Solvent: n-hexane is a non-polar solvent that is inert under hydrogenation conditions and facilitates product isolation.

-

Temperature and Pressure: Elevated temperature and hydrogen pressure are necessary to overcome the aromaticity of the quinoline ring and achieve complete saturation.

Protocol:

-

To a high-pressure autoclave, add 2-methylquinoline (1 equivalent) and 5 wt% Ru/Al₂O₃ catalyst (5-10 mol%).

-

Add n-hexane as the solvent to achieve a substrate concentration of approximately 0.5 M.

-

Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Pressurize the autoclave with hydrogen to 50-75 bar.

-

Heat the reaction mixture to 150-180°C with vigorous stirring.

-

Monitor the reaction progress by GC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 2-methyldecahydroquinoline as an oil (mixture of isomers).

This step converts the oily free base into a stable, solid hydrochloride salt.

Causality Behind Experimental Choices:

-

Solvent: Diethyl ether is a common solvent for salt formation as it readily dissolves the free base but not the resulting hydrochloride salt, allowing for precipitation.

-

Reagent: A solution of HCl in a non-protic solvent (like diethyl ether or dioxane) is used to avoid the introduction of water, which could affect the crystallinity of the product.

Protocol:

-

Dissolve the crude 2-methyldecahydroquinoline (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a 2 M solution of HCl in diethyl ether (1.1 equivalents) dropwise.

-

A white precipitate of 2-methyldecahydroquinoline hydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Dry the solid under vacuum to obtain the final product.

Recrystallization is employed to purify the solid hydrochloride salt.

Causality Behind Experimental Choices:

-

Solvent System: A solvent system where the compound is soluble at high temperatures but insoluble at low temperatures is ideal. A mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent like diethyl ether or ethyl acetate is often effective for amine hydrochlorides.

Protocol:

-

Dissolve the crude 2-methyldecahydroquinoline hydrochloride in a minimal amount of boiling isopropanol.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold isopropanol.

-

Dry the crystals under vacuum.

Spectroscopic Characterization

The structure and purity of 2-methyldecahydroquinoline hydrochloride should be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data for 2-Methyldecahydroquinoline Hydrochloride

| Technique | Expected Features |

| ¹H NMR | - Broad singlet for the N-H proton. - Complex multiplets in the aliphatic region (1-4 ppm) corresponding to the ring protons. - A doublet for the methyl group protons. |

| ¹³C NMR | - Multiple signals in the aliphatic region (20-60 ppm) for the saturated carbon atoms. - A signal for the methyl carbon. |

| FTIR (KBr) | - Broad absorption band around 2400-3000 cm⁻¹ due to the N⁺-H stretch of the ammonium salt. - C-H stretching vibrations just below 3000 cm⁻¹. - C-H bending vibrations around 1450 cm⁻¹. |

| Mass Spec (ESI+) | - A molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 154.16). |

Pharmacological Properties and Biological Evaluation

Decahydroquinoline derivatives have shown a range of biological activities, making them attractive scaffolds for drug discovery.[3]

Known and Potential Pharmacological Targets

-

Nicotinic Acetylcholine Receptors (nAChRs): Several decahydroquinoline alkaloids act as noncompetitive blockers of nAChRs.[4] This suggests potential applications in neurological disorders where modulation of cholinergic signaling is beneficial.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Some decahydroquinoline derivatives have been identified as inhibitors of IDO1, an enzyme involved in immune tolerance.[5] IDO1 inhibitors are being investigated as cancer immunotherapies.

-

Analgesic Activity: Certain decahydroquinoline derivatives have demonstrated analgesic properties that are not mediated by opioid receptors, indicating a potential for developing novel non-opioid pain therapeutics.[6]

Caption: Potential pharmacological targets of 2-methyldecahydroquinoline.

Biological Evaluation Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for nAChRs.

Causality Behind Experimental Choices:

-

Radioligand: [³H]Epibatidine is a high-affinity radioligand for nAChRs.

-

Tissue Preparation: Rat brain homogenates provide a rich source of nAChRs.

-

Non-specific Binding: A high concentration of a known nAChR ligand (e.g., nicotine) is used to define non-specific binding.

Protocol:

-

Prepare a crude membrane fraction from rat brain tissue.

-

In a 96-well plate, add the membrane preparation, [³H]Epibatidine (at a concentration close to its Kd), and varying concentrations of 2-methyldecahydroquinoline hydrochloride.

-

For non-specific binding control wells, add a high concentration of unlabeled nicotine.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

This assay measures the ability of the compound to inhibit the enzymatic activity of IDO1.

Causality Behind Experimental Choices:

-

Enzyme Source: Recombinant human IDO1 enzyme provides a clean system for assessing direct inhibition.

-

Detection Method: The product of the IDO1-catalyzed reaction, N-formylkynurenine, can be converted to kynurenine, which is readily detected by its absorbance at 321 nm.

Protocol:

-

In a 96-well plate, add recombinant human IDO1 enzyme and varying concentrations of 2-methyldecahydroquinoline hydrochloride.

-

Initiate the enzymatic reaction by adding the substrate, L-tryptophan.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[7]

The tail-flick test is a common method to assess the central analgesic activity of a compound in rodents.

Causality Behind Experimental Choices:

-

Model: The tail-flick test is a spinal reflex to a thermal stimulus, and an increase in latency is indicative of central analgesia.

-

Stimulus: A radiant heat source provides a controlled and reproducible thermal stimulus.

Protocol:

-

Acclimatize mice to the testing environment.

-

Administer 2-methyldecahydroquinoline hydrochloride (or vehicle control) to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

At various time points after administration, place the mouse in the tail-flick apparatus.

-

Apply a focused beam of radiant heat to the tail and measure the latency for the mouse to flick its tail away from the heat source.

-

A cut-off time is used to prevent tissue damage.

-

An increase in the tail-flick latency compared to the vehicle control group indicates analgesic activity.[8]

Metabolism, Pharmacokinetics, and Toxicology (General Considerations)

Data specific to 2-methyldecahydroquinoline is limited; therefore, this section provides a general overview based on related saturated heterocyclic amines and quinoline derivatives.

Metabolism and Pharmacokinetics

Saturated heterocyclic amines are primarily metabolized by cytochrome P450 enzymes in the liver.[9] Common metabolic pathways include N-dealkylation and hydroxylation of the aliphatic rings. The resulting metabolites are typically more polar and are excreted in the urine and/or feces.

The pharmacokinetic profile of bicyclic amines can vary significantly based on their lipophilicity and pKa.[10] Generally, these compounds are well-absorbed after oral administration and distribute into various tissues. The hydrochloride salt form is expected to have good aqueous solubility, which may facilitate oral absorption.

Toxicology

The toxicological profile of quinoline derivatives is highly dependent on their substitution pattern.[4] Some quinolines have been shown to be genotoxic, and their toxicity can be mediated through the formation of reactive metabolites.[11] Acute toxicity is often assessed by determining the LD₅₀ value. Given that 2-methyldecahydroquinoline is a fully saturated derivative, its toxicological profile may differ significantly from its aromatic precursor. However, comprehensive toxicological studies are necessary to establish a safety profile.

Conclusion

2-Methyldecahydroquinoline hydrochloride is a versatile chemical entity with a rich stereochemical landscape and promising pharmacological potential. Its activity as a modulator of nAChRs and an inhibitor of IDO1, coupled with its non-opioid analgesic properties, makes it a compelling scaffold for the development of novel therapeutics for a range of disorders. This guide has provided a detailed framework for its synthesis, characterization, and biological evaluation, offering a solid foundation for further research and development in this exciting area of medicinal chemistry.

References

- Daly, J. W., et al. (1990). Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax. Journal of Neurochemistry, 54(4), 1339-1348.

- He, H., et al. (2021). Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. Bioorganic & Medicinal Chemistry Letters, 49, 128314.

- Dubrovskiy, V. A., et al. (2020). Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. Chemistry of Heterocyclic Compounds, 56(10), 1226-1243.

-

PubChem. (n.d.). 2-Methyldecahydroquinoline (mixture of isomers). National Center for Biotechnology Information. Retrieved from [Link]

- Goncharuk, V. V., et al. (2016). [Analgesic activity of some new decahydroquinoline derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 79(11), 7–10.

- Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a Promising Liquid Organic Hydrogen Carrier. (2023).

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

- Fura, A. (2006). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 49(20), 5951-5964.

- Oncotarget. (2018).

-

Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]

- Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 24(7), 967-994.

-

Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Retrieved from [Link]

- Google Patents. (n.d.). WO2021072232A1 - Bicyclic amines as cdk2 inhibitors.

Sources

- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 2. iscre28.org [iscre28.org]

- 3. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. aurorabiolabs.com [aurorabiolabs.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Biological Activity of 2-Methyldecahydroquinoline Derivatives in Alkaloids: A Technical Guide

Executive Summary

The 2-methyldecahydroquinoline (2-Me-DHQ) scaffold represents a privileged structural motif in natural product chemistry, serving as the core architecture for the pumiliotoxin C (PtC) class of dendrobatid alkaloids. Unlike their aromatic quinoline counterparts, which are often DNA-intercalating agents, the fully saturated 2-Me-DHQ derivatives function primarily as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs) .

This guide provides a rigorous technical analysis of the 2-Me-DHQ scaffold, focusing on the critical role of stereochemistry in dictating ion channel blockade, synthetic pathways for library generation, and validated protocols for pharmacological characterization.

Part 1: Structural Architecture & Stereochemistry

The biological potency of 2-Me-DHQ derivatives is not inherent to the connectivity alone but is strictly governed by the stereochemical configuration at the ring fusion (C4a-C8a) and the C2-methyl substituent.

The Stereochemical Switch

The decahydroquinoline ring system can exist in either cis- or trans-fused conformations. Natural alkaloids, such as (-)-Pumiliotoxin C (195A) , typically exhibit a cis-fusion. However, synthetic studies reveal that specific stereoisomers exhibit vastly different binding affinities for the nAChR pore.

-

Cis-fused: The carbocycle and heterocycle are fused with hydrogens on the same face. This creates a "concave" shape often preferred by the hydrophobic binding pocket of the nAChR ion channel.

-

Trans-fused: The ring fusion hydrogens are anti-periplanar, resulting in a flatter, more rigid structure.

-

C2-Methyl Orientation: An equatorial methyl group at C2 generally enhances stability and lipophilicity, critical for penetrating the CNS and accessing the transmembrane domain of the receptor.

Visualization: Stereochemical Divergence

The following diagram illustrates the stereochemical relationships and the specific isomer associated with high biological activity (Pumiliotoxin C).

Figure 1: Stereochemical divergence of the decahydroquinoline scaffold. The specific cis-fusion and substituent orientation are prerequisites for potent nAChR interaction.

Part 2: Pharmacological Mechanisms

The primary biological target of 2-Me-DHQ derivatives is the Nicotinic Acetylcholine Receptor (nAChR) , specifically the muscle-type (

Mechanism of Action: Non-Competitive Channel Blockade

Unlike competitive antagonists (e.g.,

-

State-Dependency: The molecule binds preferentially to the receptor when the ion channel is in the open or desensitized state.

-

Steric Occlusion: The lipophilic decahydroquinoline core lodges within the transmembrane pore (M2 domain), physically obstructing cation (

, -

Desensitization Enhancement: Binding stabilizes the receptor in a non-conducting desensitized conformation, prolonging the refractory period.

Comparative Activity Profile

The following table summarizes the inhibitory potency (

| Compound | Stereochemistry | Target (nAChR) | IC50 ( | Mechanism |

| (-)-Pumiliotoxin C | cis-195A | Muscle/Ganglionic | ~1.5 | Channel Block / Desensitizer |

| (+)-Pumiliotoxin C | cis-enantiomer | Muscle/Ganglionic | ~0.8 | Channel Block (Higher Potency) |

| 2-Me-DHQ (Simple) | cis-mixture | PC12 Cells | 5.0 - 10.0 | Weak Blockade |

| 2,5-Dipropyl-DHQ | cis-219A | Torpedo Electroplax | 1.0 | Potent Channel Block |

Note: The presence of a C5-alkyl chain (as seen in PtC and 219A) significantly enhances potency compared to the simple 2-methyl scaffold, likely due to increased hydrophobic interaction within the channel pore.

Part 3: Synthetic Pathways for Library Generation

For drug development professionals, accessing a diverse library of stereochemically pure 2-Me-DHQs is essential for Structure-Activity Relationship (SAR) studies.

Pathway A: The Comins Strategy (Chiral Auxiliary)

This is the authoritative route for enantiopure synthesis.

-

Acylation: 4-methoxypyridine is acylated with a chiral auxiliary ((-)-8-phenylmenthyl chloroformate).

-

Grignard Addition: Regioselective addition of a methyl group at C2.

-

Cyclization & Hydrogenation: Acid-mediated cyclization followed by stereoselective hydrogenation to yield the cis-decahydroquinoline.

Pathway B: Asymmetric Hydrogenation (Scalable)

Recent catalytic advances allow for the direct conversion of 2-methylquinoline to chiral 2-Me-DHQ.

-

Catalyst: Ruthenium or Iridium complexes with chiral phosphine ligands (e.g., Ru-BINAP).

-

Conditions: High pressure

(50 bar), acidic media. -

Outcome: High cis-selectivity (>90% de) and high enantiomeric excess.[1]

Figure 2: Primary synthetic workflows for accessing the 2-methyldecahydroquinoline scaffold.

Part 4: Experimental Protocols

To validate biological activity, the following self-validating protocols are recommended.

Protocol 1: Radioligand Binding Assay (Competition Study)

Objective: Determine the affinity (

-

Membrane Preparation: Isolate membranes from Torpedo electric organ or stable cell lines expressing

nAChR. -

Incubation:

-

Mix membrane homogenate (50

g protein) with 2 nM -

Add test compound (2-Me-DHQ derivative) at concentrations ranging from

to -

Control: Determine non-specific binding using 100

M Phencyclidine (PCP).

-

-

Equilibrium: Incubate for 60 min at 25°C in Tris buffer (pH 7.4).

-

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs. log[concentration] to derive

.

Protocol 2: Two-Electrode Voltage Clamp (TEVC)

Objective: Functional assessment of channel blockade in Xenopus oocytes.

-

Expression: Inject Xenopus oocytes with cRNA encoding

and -

Setup: Place oocyte in a recording chamber perfused with Ringer's solution. Impale with two glass microelectrodes (0.5–2 M

). -

Clamping: Clamp membrane potential at -70 mV.

-

Agonist Challenge: Apply Acetylcholine (ACh, 100

M) for 5 seconds to elicit a peak current ( -

Antagonist Application: Co-apply ACh (100

M) + Test Compound (Var. Conc.). -

Data Validation:

-

Reversibility Check: Wash for 10 minutes and re-apply ACh alone. Current should recover >80% if the block is non-covalent.

-

Voltage Dependence: Repeat at varying holding potentials (-40 mV to -100 mV). A voltage-dependent block indicates binding within the transmembrane electric field (pore blocker).

-

Part 5: SAR Analysis & Optimization

For researchers aiming to optimize this scaffold, the following Structure-Activity Relationships (SAR) are established:

-

C2-Substitution: A methyl group is the minimum requirement. Extending this to a propyl group (as in PtC) increases potency by ~10-fold due to hydrophobic filling of the channel.

-

C5-Substitution: A substituent at C5 (methyl or propyl) is critical for high potency. Unsubstituted decahydroquinoline is a weak blocker.

-

N-Alkylation: Methylation of the nitrogen atom (N-Me) generally decreases potency compared to the secondary amine (NH). The protonated secondary amine mimics the ammonium headgroup required for cation-pi interactions in the pore.

References

-

Daly, J. W., et al. (1980). "Alkaloids from dendrobatid frogs: Structures, activity, and biogenesis." Journal of Natural Products. Link

-

Warnick, J. E., et al. (1982). "Pumiliotoxin-C and synthetic analogues. A new class of nicotinic antagonists." Journal of Pharmacology and Experimental Therapeutics. Link

-

Comins, D. L., & Dehghani, A. (1995). "Stereoselective preparation of cis- and trans-decahydroquinolines via N-acylpyridinium salts." Journal of Organic Chemistry. Link

-

Tsuneki, H., et al. (2003). "Structure-activity relationship for the action of pumiliotoxin C analogues on nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters. Link

-

Wang, Y., et al. (2019). "Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline." Organic Letters. Link

Sources

Conformational Analysis of Cis- and Trans-2-Methyldecahydroquinoline: A Technical Guide for Drug Development Professionals

Abstract

The decahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The conformational behavior of substituted decahydroquinolines profoundly influences their interaction with biological targets, making a thorough understanding of their three-dimensional structure essential for rational drug design. This technical guide provides an in-depth conformational analysis of cis- and trans-2-methyldecahydroquinoline, leveraging nuclear magnetic resonance (NMR) spectroscopy and computational chemistry principles. We will explore the conformational equilibria of these isomers, elucidate the factors governing their stability, and provide a detailed methodology for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the stereochemical nuances of this important heterocyclic system.

Introduction: The Significance of the Decahydroquinoline Scaffold

The decahydroquinoline ring system, a saturated bicyclic amine, is a cornerstone in the synthesis of alkaloids and pharmacologically active agents. Its rigid, yet conformationally dynamic, framework provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological macromolecules. The stereochemistry at the ring fusion (cis or trans) and the orientation of substituents dramatically impact the molecule's shape, polarity, and ultimately, its biological activity.

The introduction of a methyl group at the C-2 position, adjacent to the nitrogen atom, provides a simple yet informative model system to probe the conformational preferences of substituted decahydroquinolines. The cis and trans diastereomers of 2-methyldecahydroquinoline exhibit distinct conformational landscapes, which can be systematically dissected using modern analytical techniques. A comprehensive understanding of these systems is not merely an academic exercise; it provides a predictive framework for the design of more complex and potent drug candidates.

Conformational Analysis of cis-2-Methyldecahydroquinoline

The cis-fused decahydroquinoline system can, in principle, exist in two distinct all-chair conformations which can interconvert through a process of ring inversion. These are often referred to as the "N-endo" and "N-exo" forms, or alternatively, based on the orientation of the hydrogen at the bridgehead carbon C-8a. For cis-decahydroquinoline itself, an equilibrium exists between these two conformers.[1]

The introduction of a methyl group at the C-2 position significantly influences this equilibrium. The two possible chair-chair conformations for cis-2-methyldecahydroquinoline are depicted below. In one conformation, the methyl group occupies an equatorial position, while in the other, it is forced into an axial orientation.

Caption: Conformational equilibrium of cis-2-methyldecahydroquinoline.

Variable temperature 1H and 13C NMR studies have conclusively shown that the conformational equilibrium for cis-2-methyldecahydroquinoline strongly favors the conformer where the 2-methyl group is in an equatorial position.[2] This preference is significantly greater than that observed for a methyl group at C-4 of cis-decahydroquinoline.[2]

Rationale for Conformational Preference

The strong preference for the equatorial methyl group in the cis-isomer is primarily driven by the avoidance of unfavorable steric interactions. In the axial conformation, the 2-methyl group experiences significant 1,3-diaxial interactions with the axial hydrogens on C-4 and C-8a. This steric strain destabilizes the axial conformer relative to the equatorial conformer, where the methyl group is directed away from the bulk of the ring system.

Conformational Analysis of trans-2-Methyldecahydroquinoline

The trans-fused decahydroquinoline system is a more rigid structure than its cis counterpart. The trans-fusion locks the two six-membered rings in a fixed chair-chair conformation, and ring inversion of the entire system is not possible without breaking bonds. Therefore, for trans-2-methyldecahydroquinoline, the conformational analysis simplifies to determining the preferred orientation of the 2-methyl group on a conformationally locked piperidine ring.

The two possible conformations for trans-2-methyldecahydroquinoline involve the methyl group being either equatorial or axial.

Caption: The two possible conformers of trans-2-methyldecahydroquinoline.

Similar to the cis-isomer, the equatorial conformation of the 2-methyl group is strongly favored in the trans-isomer.

Rationale for Conformational Preference

The preference for the equatorial methyl group in the trans-isomer is also governed by steric factors. An axial 2-methyl group would experience severe 1,3-diaxial interactions with the axial hydrogens on C-4 and C-10. These steric clashes are minimized when the methyl group occupies the more spacious equatorial position.

Experimental Methodology: NMR Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the conformational preferences of molecules in solution. Both 1H and 13C NMR provide a wealth of information about the chemical environment and spatial relationships of atoms.

Key NMR Parameters for Conformational Assignment

-

Chemical Shifts (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. Axial and equatorial substituents experience different shielding effects, leading to distinct chemical shifts. For instance, an axial methyl group is typically shielded and resonates at a higher field (lower ppm) compared to its equatorial counterpart.

-

Coupling Constants (J): The magnitude of the through-bond scalar coupling (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. Large vicinal coupling constants (3JHH, typically 8-13 Hz) are indicative of a trans-diaxial relationship between two protons, a key feature for assigning chair conformations. Conversely, small coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

Experimental Protocol for NMR-based Conformational Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of the 2-methyldecahydroquinoline isomer in a suitable deuterated solvent (e.g., CDCl3, CD3OD, or C6D6) in a high-quality NMR tube. The choice of solvent can sometimes influence the conformational equilibrium.

-

1H NMR Spectroscopy:

-

Acquire a standard one-dimensional 1H NMR spectrum at ambient temperature.

-

Analyze the chemical shifts, integration, and multiplicity of the signals. Pay close attention to the signals of the proton at C-2 and the methyl protons.

-

Measure the coupling constants for the C-2 proton. A large coupling constant to one of the C-3 protons would suggest an axial orientation of the C-2 proton, and thus an equatorial methyl group.

-

-

13C NMR Spectroscopy:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Analyze the chemical shifts of the carbon atoms. The chemical shift of the methyl carbon and the carbons of the piperidine ring (C-2, C-3, C-4, C-8a, and C-10) can provide valuable information about the conformation.

-

-

Variable Temperature (VT) NMR:

-

For the cis-isomer, acquiring NMR spectra at low temperatures can "freeze out" the conformational equilibrium, allowing for the direct observation of both the axial and equatorial conformers.

-

By integrating the signals of the two conformers at different temperatures, the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers can be determined using the following equations:

-

Keq = [Equatorial] / [Axial]

-

ΔG° = -RT ln(Keq)

-

-

-

Two-Dimensional (2D) NMR Spectroscopy:

-

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign all proton and carbon signals, which is crucial for a detailed conformational analysis.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering further evidence for the spatial arrangement of atoms in the preferred conformation.

-

Summary of Conformational Data

The following table summarizes the expected conformational preferences for cis- and trans-2-methyldecahydroquinoline based on literature data for related systems.

| Isomer | Predominant Conformer | Rationale | Expected 3JH2-H3ax |

| cis-2-Methyldecahydroquinoline | 2-Methyl Equatorial | Avoidance of 1,3-diaxial interactions | ~10-13 Hz |

| trans-2-Methyldecahydroquinoline | 2-Methyl Equatorial | Avoidance of 1,3-diaxial interactions | ~10-13 Hz |

Conclusion and Implications for Drug Design

The conformational analysis of cis- and trans-2-methyldecahydroquinoline reveals a strong preference for the equatorial orientation of the 2-methyl group in both isomers. This preference is dictated by the minimization of steric strain, a fundamental principle in stereochemistry. For drug development professionals, this understanding is critical. The rigid and predictable conformation of the decahydroquinoline scaffold allows for the precise positioning of pharmacophoric groups in three-dimensional space. By understanding the inherent conformational biases of the core structure, medicinal chemists can design and synthesize novel analogs with optimized binding affinities and pharmacological profiles. The methodologies outlined in this guide, particularly the application of advanced NMR techniques, provide a robust framework for the stereochemical characterization of these and other complex heterocyclic systems, ultimately accelerating the drug discovery process.

References

- Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant: Use of 1H and 13C NMR in Their Conformational Analysis.

- Conformational equilibria in cis-C-methyldecahydroquinolines: studies at low temperature using 13C and 1H magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.

Sources

2-methyldecahydroquinoline hydrochloride CAS number and molecular weight

Executive Summary & Core Identity

2-Methyldecahydroquinoline hydrochloride is a bicyclic amine salt derived from the complete saturation of quinaldine (2-methylquinoline). As a structural hybrid of piperidine and cyclohexane fused systems, it serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of amphibian alkaloid mimics and NMDA receptor modulators.

This guide provides a comprehensive technical analysis of the compound, focusing on its stereochemical complexity, synthetic pathways, and utility in drug development.

Physicochemical Profile

| Parameter | Data |

| Chemical Name | 2-Methyldecahydroquinoline hydrochloride |

| CAS Number (HCl Salt) | 1071704-80-7 |

| CAS Number (Free Base) | 20717-43-5 |

| Molecular Formula | C₁₀H₁₉N[1][2][3][4] · HCl |

| Molecular Weight | 189.73 g/mol (Free base: 153.27 g/mol ) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether. |

| IUPAC Name | 2-methyldecahydroquinoline hydrochloride |

Stereochemical Architecture

The pharmacological value of 2-methyldecahydroquinoline lies in its stereoisomerism. Unlike simple piperidines, this molecule possesses three stereocenters (C2, C4a, and C8a), leading to complex geometric isomers.

The Cis/Trans Fusion

The core decahydroquinoline scaffold exists in two fused forms analogous to decalin:

-

Trans-fused: The bridgehead hydrogens at 4a and 8a are anti to each other. This structure is rigid and conformationally locked.

-

Cis-fused: The bridgehead hydrogens are syn. This structure is flexible and can undergo ring inversion.

The Methyl Substituent

The methyl group at C2 adds a third stereocenter. Depending on the ring fusion and the methyl orientation (axial vs. equatorial), multiple diastereomers exist. In thermodynamic equilibrium, the trans-fused, 2-equatorial isomer is generally the most stable, but catalytic hydrogenation often yields kinetic mixtures favoring the cis-fused isomers depending on the catalyst used.

Figure 1: Stereochemical hierarchy of the decahydroquinoline scaffold.

Synthetic Pathways & Manufacturing

The synthesis of 2-methyldecahydroquinoline hydrochloride is classically achieved through the catalytic hydrogenation of quinaldine (2-methylquinoline).[5] The choice of catalyst and solvent dictates the stereochemical outcome (cis/trans ratio).

Protocol: Catalytic Hydrogenation

Objective: Synthesis of 2-methyldecahydroquinoline HCl from Quinaldine.

Reagents:

-

Precursor: Quinaldine (CAS 91-63-4)[6]

-

Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or 5% Rh/C

-

Solvent: Glacial Acetic Acid (AcOH)

-

Acid Source: Concentrated HCl

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve Quinaldine (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Catalyst Addition: Carefully add PtO₂ (5 mol%) under an inert nitrogen atmosphere. Note: PtO₂ is pyrophoric; handle with extreme caution.

-

Hydrogenation: Pressurize the vessel with H₂ gas to 60 psi (4 bar). Heat to 60°C and agitate for 12–24 hours. The reaction typically proceeds via the 1,2,3,4-tetrahydroquinoline intermediate before full saturation.

-

Filtration: Once H₂ uptake ceases, cool the vessel, vent H₂, and filter the mixture through a Celite pad to remove the catalyst.

-

Salt Formation: Add concentrated HCl (1.1 eq) to the filtrate.

-

Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to obtain a viscous oil or solid.

-

Purification: Recrystallize from ethanol/diethyl ether to isolate the hydrochloride salt.

Self-Validating Checkpoint:

-

TLC Monitoring: The starting material (Quinaldine) is UV active. The product (Decahydroquinoline) is not UV active. Completion is confirmed by the disappearance of the UV spot and visualization of the amine product using Ninhydrin or Dragendorff’s reagent.

Figure 2: Synthetic flow from aromatic precursor to hydrochloride salt.

Applications in Drug Discovery

The 2-methyldecahydroquinoline scaffold is a versatile building block, often used to mimic the piperidine ring found in numerous bioactive alkaloids.[7]

Alkaloid Mimics (Pumiliotoxins)

The decahydroquinoline core is the structural backbone of pumiliotoxin C , a toxic alkaloid secreted by dendrobatid frogs. Researchers utilize 2-methyldecahydroquinoline derivatives to synthesize analogs of these toxins to study ion channel gating, specifically nicotinic acetylcholine receptors (nAChRs).

NMDA Receptor Antagonists

Substituted decahydroquinolines function as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. The bulky bicyclic structure blocks the ion channel pore, preventing excitotoxicity. The 2-methyl group enhances lipophilicity (LogP ~2.4 for free base), improving blood-brain barrier (BBB) penetration compared to the unsubstituted parent.

Asymmetric Catalysis

Chiral derivatives of 2-methyldecahydroquinoline are employed as chiral ligands or organocatalysts in asymmetric synthesis, leveraging the rigid trans-fused backbone to induce stereoselectivity in reaction products.

Analytical Characterization

To validate the identity of 2-methyldecahydroquinoline hydrochloride, the following spectral signatures are diagnostic:

-

¹H NMR (D₂O or CDCl₃):

-

Methyl Group: A doublet at approximately δ 1.3–1.5 ppm (depending on axial/equatorial position).

-

Ring Protons: A complex multiplet region between δ 1.2 and 2.2 ppm representing the cyclohexane and piperidine methylene protons.

-

Ammonium Proton: In CDCl₃ (if not exchanging), a broad singlet > δ 9.0 ppm.

-

C2-H: A multiplet shifted downfield (~δ 3.0–3.5 ppm) due to proximity to the nitrogen.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺ Peak: 154.16 m/z (corresponding to the protonated free base).

-

References

-

Chemspace. 2-methyl-decahydroquinoline hydrochloride Product Page. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Decahydroquinoline, 2-methyl- Properties and Spectra. Retrieved from [Link]

-

PubChem. 2-Methyldecahydroquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Wikipedia. Quinaldine and Hydrogenation Derivatives. Retrieved from [Link]

Sources

- 1. Decahydroquinoline, 2-methyl [webbook.nist.gov]

- 2. chem-space.com [chem-space.com]

- 3. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin) - Google Patents [patents.google.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Quinaldine - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

The Toxin's Tale: A Deep Dive into the History of 2-Methyldecahydroquinoline in Poison Dart Frog Alkaloid Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrant World of Poison Dart Frog Alkaloids

The skin secretions of Neotropical poison dart frogs (family Dendrobatidae) are a veritable treasure trove of pharmacologically active alkaloids.[1] For decades, these brightly colored amphibians have captivated the attention of chemists and pharmacologists alike, leading to the discovery of over 800 unique alkaloidal compounds.[2] These alkaloids, often sequestered from the frogs' arthropod diet, serve as a potent chemical defense mechanism. Among the diverse structural classes of these natural products, the decahydroquinolines represent a significant and intriguing subgroup. This guide delves into the history and science of a specific member of this class, 2-methyldecahydroquinoline, tracing its journey from discovery in the rainforests of South America to its synthesis in the laboratory and its role in unraveling the complexities of alkaloid pharmacology.

Part 1: Discovery and Sequestration - A Dietary Connection

The story of 2-methyldecahydroquinoline is intrinsically linked to the broader research on poison dart frog alkaloids, a field pioneered by scientists like John W. Daly. Initial investigations into the chemical composition of dendrobatid skin extracts revealed a complex mixture of nitrogenous ring compounds.[1] Among these, the 2,5-disubstituted decahydroquinolines were identified as a prominent class of alkaloids, particularly in frogs of the genus Ameerega.[3][4]

A pivotal breakthrough in understanding the origin of these alkaloids came with the "dietary hypothesis," which proposed that frogs do not synthesize these compounds themselves but rather accumulate them from their diet of ants, mites, and other small arthropods.[5] This hypothesis was significantly strengthened by the detection of decahydroquinolines in myrmicine ants, establishing a clear arthropod-frog connection.[5][6]

Further analysis of skin extracts from various Ameerega species led to an unexpected discovery: the presence of N-methyldecahydroquinolines.[3][4][7] Initially, some of these compounds were misidentified as their non-methylated counterparts. For instance, the alkaloid 257A, previously thought to be a 2,5-disubstituted decahydroquinoline, was correctly identified as an N-methyl-2,5-disubstituted decahydroquinoline through detailed analysis of skin extracts from Ameerega picta in Bolivia.[3][4] This discovery opened up a new subclass of decahydroquinoline alkaloids and raised questions about their origin and function. While the dietary source for the parent decahydroquinolines is believed to be myrmicine ants, the origin of the N-methyl group is a subject of ongoing research.[5][7] It is hypothesized that the frogs themselves may possess the enzymatic machinery to N-methylate the sequestered decahydroquinolines.[8][9]

Part 2: Structural Elucidation and the Importance of Stereochemistry

The decahydroquinoline ring system can exist in various stereoisomeric forms, which significantly influences its biological activity. The relative and absolute stereochemistry of these alkaloids has been a central focus of research. The 2-methyldecahydroquinoline core, for example, can exist as cis- and trans-fused isomers, each with multiple possible enantiomers and diastereomers depending on the substitution pattern.[10][11]

Key Analytical Techniques:

The structural elucidation of these minute amounts of natural products has been made possible by a combination of sophisticated analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This has been the workhorse for the initial detection and tentative identification of alkaloids in the complex mixtures extracted from frog skin. The fragmentation patterns observed in the mass spectra provide crucial clues about the molecular weight and structure of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive determination of the structure and stereochemistry of isolated alkaloids, ¹H and ¹³C NMR have been indispensable.[6] Techniques like COSY, NOESY, and HMBC allow for the assignment of all proton and carbon signals and the determination of the relative configuration of the stereocenters.

The absolute configuration of some of these alkaloids, such as cis-195A (a 2,5-disubstituted decahydroquinoline), was ultimately confirmed through X-ray crystallography.[2] The synthesis of various stereoisomers has also been crucial for confirming the structures of the natural products and for providing sufficient material for pharmacological studies.[2][10]

Part 3: The Synthetic Challenge - Constructing the Decahydroquinoline Core

The limited availability of decahydroquinoline alkaloids from natural sources has spurred the development of numerous synthetic strategies to access these molecules in the laboratory. The synthesis of 2-methyldecahydroquinoline and its derivatives presents several challenges, including the stereoselective construction of the bicyclic ring system and the introduction of substituents with the correct relative and absolute stereochemistry.

General Synthetic Approaches:

A variety of synthetic methodologies have been employed to construct the decahydroquinoline skeleton, including:

-

Diels-Alder Reactions: This powerful cycloaddition reaction has been utilized to form the carbocyclic ring of the decahydroquinoline system with good stereocontrol.[12]

-

Intramolecular Cyclization Reactions: Strategies involving the cyclization of appropriately functionalized piperidine precursors have proven effective.[10] This can involve intramolecular Michael additions, aldol-type condensations, or ring-closing metathesis.

-

Asymmetric Catalysis: To achieve enantioselective syntheses of specific stereoisomers, methods employing asymmetric catalysis have been developed.[6]

Illustrative Synthetic Workflow:

The following diagram outlines a generalized workflow for the synthesis of a 2,5-disubstituted decahydroquinoline, highlighting the key stages involved.

Sources

- 1. gorgas.gob.pa [gorgas.gob.pa]

- 2. mdpi.com [mdpi.com]

- 3. N-Methyldecahydroquinolines: An Unexpected Class of Alkaloids from Amazonian Poison Frogs (Dendrobatidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ralphsaporito.weebly.com [ralphsaporito.weebly.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-methyldecahydroquinolines: an unexpected class of alkaloids from Amazonian poison frogs (Dendrobatidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. collected.jcu.edu [collected.jcu.edu]

- 9. Dose-dependent alkaloid sequestration and N-methylation of decahydroquinoline in poison frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereodivergent process for the synthesis of the decahydroquinoline type of dendrobatid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

thermodynamic stability of decahydroquinoline hydrochloride salts

An In-Depth Technical Guide to the Thermodynamic Stability of Decahydroquinoline Hydrochloride Salts

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for understanding and evaluating the . Moving beyond mere procedural descriptions, we delve into the fundamental principles governing solid-state behavior, the causal factors behind stability phenomena, and the integrated analytical strategies required for robust characterization.

Strategic Imperative: Why Thermodynamic Stability is Paramount

The decahydroquinoline scaffold is a key structural motif in numerous pharmacologically active compounds, including poison-frog alkaloids with neuroactive potential.[1][2] For these weakly basic molecules, formation of a hydrochloride salt is a common and effective strategy to enhance aqueous solubility and improve bioavailability.[3] However, the introduction of the hydrochloride salt form brings its own set of challenges, primarily centered around the physical and chemical stability of the solid state.

The thermodynamically most stable crystalline form of a drug substance is the one with the lowest Gibbs free energy under a given set of conditions.[4] Failure to identify and control this form can lead to significant downstream consequences, including:

-

Polymorphic Conversion: A metastable form may convert to a more stable form during manufacturing or storage, altering critical properties like solubility and dissolution rate, thereby impacting the drug's bioavailability.[5]

-

Hygroscopicity Issues: Hydrochloride salts are often hygroscopic due to the chloride ion's ability to accept hydrogen bonds from atmospheric moisture, leading to physical instability, handling difficulties, and potential chemical degradation.[3]

-

Salt Disproportionation: The salt can revert to its less soluble free base form, particularly in the presence of moisture or certain excipients, compromising the product's performance and stability.[6][7]

A thorough understanding of the thermodynamic landscape is therefore not an academic exercise but a critical component of risk mitigation in drug development.

Foundational Pillars: Stereochemistry and Solid-State Principles

The stability of a decahydroquinoline hydrochloride salt is not solely a function of its crystal lattice; it is deeply rooted in the molecule's intrinsic conformational and configurational properties.

The Influence of Decahydroquinoline Isomerism

Decahydroquinoline exists as two primary diastereomers: cis-decahydroquinoline and trans-decahydroquinoline, each with distinct conformational preferences.

-

trans-Isomer: Adopts a rigid twin-chair conformation.[8]

-

cis-Isomer: Exists in a conformational equilibrium between two twin-chair forms.[8][9] The introduction of N-alkyl groups can shift this equilibrium.[9] Protonation to form the hydrochloride salt also impacts the conformational balance, with the two chair-chair conformations becoming nearly equal in energy.[10]

This inherent stereochemical complexity means that different isomers can exhibit vastly different crystal packing arrangements upon salt formation, giving rise to unique polymorphic landscapes and stability profiles.

Thermodynamics of Crystalline Salts

The relative stability of different solid forms (polymorphs) is governed by their Gibbs free energy (G). The relationship G = H - TS (where H is enthalpy, T is temperature, and S is entropy) dictates which form is more stable.[4]

-

Monotropic Systems: One polymorph is always more stable than the other, regardless of temperature. The transition is irreversible.[11]

-

Enantiotropic Systems: A reversible transition occurs at a specific temperature (Tt). One polymorph is more stable below Tt, while the other is more stable above it.[11]

Identifying the relationship between polymorphs is crucial for selecting the optimal form for development and defining appropriate storage and processing conditions.

Core Stability Assessment: An Integrated Analytical Workflow

A robust evaluation of thermodynamic stability requires a multi-faceted approach where data from orthogonal techniques are synthesized to build a complete picture. No single technique is sufficient. The following workflow illustrates a best-practice approach.

Caption: Integrated workflow for assessing the thermodynamic stability of a salt form.

Key Experimental Protocols & Mechanistic Insights

This section provides detailed methodologies for the core analytical techniques, emphasizing the causal reasoning behind procedural steps.

X-Ray Powder Diffraction (XRPD)

Expertise & Rationale: XRPD is the definitive technique for identifying the solid-state form of a pharmaceutical material.[12][13] Each crystalline structure produces a unique diffraction pattern, or "fingerprint," based on the arrangement of molecules in the crystal lattice.[12][14] It is the primary tool for distinguishing between polymorphs, hydrates, and the amorphous state.[12][15]

Detailed Protocol:

-

Sample Preparation: Gently grind approximately 5-10 mg of the decahydroquinoline hydrochloride salt using an agate mortar and pestle to ensure random crystal orientation. Overly aggressive grinding should be avoided as it can induce amorphization or phase transitions.

-

Sample Mounting: Pack the powdered sample into a low-background sample holder (e.g., zero-background silicon wafer). Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.

-

Instrument Setup:

-

Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is standard.

-

Geometry: Bragg-Brentano is typical for routine analysis.

-

Scan Range: A wide angular range, typically 2° to 40° 2θ, is scanned to capture all characteristic diffraction peaks.

-

Step Size & Dwell Time: Use a step size of 0.02° 2θ and a dwell time of at least 0.5-1.0 second per step to ensure good data resolution and signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the angular position (2θ) and intensity of each diffraction peak.

-

Compare the resulting diffractogram against reference patterns of known forms and the free base to confirm phase identity and purity. The absence of a sharp, defined pattern (i.e., a broad halo) indicates an amorphous material.[12]

-

Thermal Analysis: DSC and TGA

Expertise & Rationale: Thermal analysis provides critical information on the behavior of the salt as a function of temperature.[11] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and solid-solid phase transitions.[16] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, primarily used to detect the loss of water (in hydrates) or other solvents (in solvates).[17][18]

Detailed Protocol (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan.

-

Pan Sealing: Crimp the pan with a lid. Causality: For analyzing volatile compounds or processes involving dehydration, a pinhole lid is used to allow volatiles to escape while maintaining a controlled atmosphere. For melting point determination of a stable anhydrate, a hermetically sealed pan prevents mass loss before melting.[19]

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge Gas: Use a dry, inert purge gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range appropriate for the material (e.g., 25 °C to 250 °C).[16]

-

-

Data Analysis:

-

The melting point is identified as the onset or peak of the endothermic event.

-

The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), which is related to the crystal lattice energy.

-

Sharp endotherms are characteristic of crystalline materials, while broad transitions may indicate impurities or an amorphous nature.

-

Detailed Protocol (TGA):

-

Sample Preparation: Weigh 5-10 mg of the salt into a tared TGA pan (ceramic or platinum).

-

Instrument Setup:

-

Place the pan onto the TGA balance.

-

Purge Gas: Use a dry, inert purge gas (e.g., nitrogen at 50 mL/min).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a relevant temperature range.

-

-

Data Analysis:

-

Plot mass (%) versus temperature.

-

A step-wise loss of mass indicates the loss of volatiles. Calculate the percentage mass loss and compare it to the theoretical stoichiometric amount of water or solvent to identify and quantify hydrates or solvates.[17]

-

The temperature at which significant mass loss begins indicates the onset of thermal decomposition.[20]

-

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Expertise & Rationale: Hygroscopicity is a critical stability parameter, especially for hydrochloride salts.[3] DVS measures the mass change of a sample as it is exposed to a controlled, stepwise change in relative humidity (RH) at a constant temperature.[21] This provides quantitative data on water sorption and desorption, revealing the material's affinity for water and the potential for humidity-induced phase changes.

Detailed Protocol:

-

Sample Preparation: Place approximately 10-20 mg of the salt onto the DVS microbalance sample pan.

-

Instrument Setup:

-

Initial Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the initial dry mass.

-

Sorption/Desorption Cycle: Program a humidity cycle, for example:

-

Sorption: Increase RH in steps of 10% from 0% to 90% RH.

-

Desorption: Decrease RH in steps of 10% from 90% back down to 0% RH.

-

-

Equilibrium Condition: At each RH step, the system holds until the rate of mass change over time ( dm/dt ) falls below a set threshold (e.g., 0.002% min⁻¹), ensuring equilibrium is reached.

-

-

Data Analysis:

-

Plot the change in mass (%) versus the target RH to generate a moisture sorption-desorption isotherm.

-

Hygroscopicity Classification: Classify the material based on its water uptake at a specific RH (e.g., 80% RH).

-

Hysteresis: A significant difference between the sorption and desorption curves (hysteresis) can indicate bulk water absorption or changes in the material's structure.

-

Critical RH: A sharp, sudden uptake of water may indicate deliquescence or a phase transition to a hydrate. It is crucial to analyze the post-DVS sample by XRPD to check for any changes in the crystalline form.

-

Interpreting the Data: Building a Stability Profile

The true power of this analysis lies in integrating the results to understand the relationships between different solid forms and their stability under various conditions.

Polymorphic Relationships

The relationship between two polymorphs can be visualized to understand their relative stability.

Caption: Energy-temperature diagram for an enantiotropic polymorphic system.

This diagram illustrates that Form A is the thermodynamically stable form at low temperatures, while Form B becomes stable above the transition temperature (Tt). This information, derived from variable-temperature XRPD or DSC studies, is critical for defining manufacturing process temperatures to avoid unwanted phase transitions.

Summary of Analytical Insights

The data gathered from these core techniques allow for a comprehensive risk assessment.

| Analytical Technique | Principle | Information Provided on Stability |

| X-Ray Powder Diffraction (XRPD) | Bragg's Law of diffraction from crystal planes. | Identifies crystalline form (polymorph, hydrate, solvate); detects phase transitions due to stress (heat, humidity, pressure); confirms long-range order.[12][14] |

| Differential Scanning Calorimetry (DSC) | Measures heat flow difference between sample and reference vs. temperature. | Determines melting point, enthalpy of fusion, and glass transition (Tg); detects solid-state phase transitions and purity.[16][22] |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Quantifies water/solvent content (stoichiometry of hydrates/solvates); determines thermal decomposition temperature.[17][18] |

| Dynamic Vapor Sorption (DVS) | Gravimetric measurement of water uptake in a controlled humidity environment. | Quantifies hygroscopicity; identifies critical relative humidity for deliquescence or hydrate formation; assesses physical stability to moisture.[21] |

| FTIR / Raman Spectroscopy | Measures absorption/scattering of light from molecular vibrations. | Confirms salt formation (vs. free base or co-crystal); can detect subtle changes in hydrogen bonding and conformation between polymorphs.[23] |

Conclusion: From Data to Drug Product

The thermodynamic stability of a decahydroquinoline hydrochloride salt is a complex interplay of its inherent molecular structure and the external environmental conditions it encounters. A proactive and integrated analytical approach is essential for drug development. By combining XRPD, thermal analysis, and hygroscopicity assessment, scientists can identify the most stable crystalline form, understand its potential transformation pathways, and establish a robust control strategy. This ensures the consistent quality, safety, and efficacy of the final drug product, from initial synthesis through to patient administration.

References

- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.

- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. (2023-01-05).

- X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. (2011-09-01).

- Applications of X-ray Powder Diffraction in Pharmaceutical Industry. IUCr Journals.

- X-ray Powder Diffraction (XRPD). Improved Pharma. (2024-05-29).

- Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportion

- CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.

- Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear

- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P

- Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.

- Ensuring safer and effective pharmaceutical formulations by X-ray diffraction. Thermo Fisher Scientific.

- Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2. (1975).

- Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. (2021-12-12).

- Drug Substance Solid State Characteriz

- Divergent synthesis of decahydroquinoline-type poison-frog alkaloids. University of Toyama Repository.

- Structures of decahydroquinoline‐type poison‐frog alkaloids.

- Proton magnetic resonance studies of cyclic compounds. Part VIII. The conformations of cis- and trans-decahydroquinolines and their acyl derivatives. Journal of the Chemical Society, Perkin Transactions 2. (1972).

- Problem with hydrochloride salt formation/isol

- Stability of pharmaceutical salts in solid oral dosage forms. PubMed. (2017-08-15).

- Thermodynamic Stability and Transformation in Crystal Structures. Longdom Publishing. (2025-09-15).

- Energetic, Low Melting Salts of Simple Heterocycles. DTIC. (2003-01-18).

- Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. Quora. (2010-10-10).

- Decahydroquinoline, mixture of cis and trans. Santa Cruz Biotechnology.

- Crystalline Structures of Complexes and Thermodynamic Treatment of Stability Constants. GeeksforGeeks.

- Comprehensive synthetic strategy to make decahydroquinoline alkaloids.

- Conformational equilibria in cis-C-methyldecahydroquinolines: studies at low temperature using 13C and 1H magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. (1979).

- Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. (1979).

- cis-Decahydroquinoline, trans-2e-methyl, r-9H. NIST WebBook.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2024-04-27).

- Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. University of Kentucky.

- Decahydroquinoline, mixture of cis and trans 97. Sigma-Aldrich.

- Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. (2007).

- Total synthesis of decahydroquinoline poison frog alkaloids ent-cis-195a and cis-211a. University of Toyama Repository. (2021-12-01).

- Polymorphism, Cocrystals & salts Development and Supporting. Chalcogen Pharma.

- Factors Affecting Stability of Complexes. Scribd.

- Stability of pharmaceutical salts in solid oral dosage forms.

- THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Government Shivalik College Naya Nangal.

- (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Reversible interconversion of pharmaceutical salt polymorphs facilitated by mechanical methods. RSC Publishing.

- UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. Government Shivalik College Naya Nangal.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. University of South Florida. (2018-07-14).

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. (2024-04-27).

- Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax. PubMed.

- Survey and analysis of crystal polymorphism in organic structures. PMC - NIH. (2018-01-25).

- Polymorphism and pseudopolymorphism of salicaine and salicaine hydrochloride crystal polymorphism of local anaesthetic drugs, part V. PubMed. (2006-05-15).

- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. (2023-02-08).

- Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. MDPI. (2024-01-10).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. longdom.org [longdom.org]

- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 6. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]

- 7. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proton magnetic resonance studies of cyclic compounds. Part VIII. The conformations of cis- and trans-decahydroquinolines and their acyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Conformational equilibria in N-alkyl-cis-decahydroquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. akjournals.com [akjournals.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agnopharma.com [agnopharma.com]

- 18. theses.gla.ac.uk [theses.gla.ac.uk]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 21. quora.com [quora.com]

- 22. mdpi.com [mdpi.com]

- 23. docs.lib.purdue.edu [docs.lib.purdue.edu]

Methodological & Application

using 2-methyldecahydroquinoline HCl as a chiral building block

An In-Depth Guide to 2-Methyldecahydroquinoline Hydrochloride: Application as a Chiral Building Block

Authored by: A Senior Application Scientist

Date: February 26, 2026

Introduction: The Strategic Value of Chiral Saturated Heterocycles

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is unrelenting. The specific three-dimensional arrangement of atoms in a molecule is often the primary determinant of its biological activity, with one enantiomer eliciting a desired therapeutic effect while the other may be inactive or even harmful. Chiral building blocks are foundational to accessing this molecular complexity, serving as pre-defined stereochemical units that can be elaborated into sophisticated target molecules.[1][2]

Among the vast library of available synthons, saturated heterocyclic scaffolds are of paramount importance. The decahydroquinoline core, a fused bicyclic system, is considered a "privileged scaffold" in medicinal chemistry.[3][4] Its rigid, three-dimensional structure allows for the precise spatial presentation of functional groups, facilitating high-affinity interactions with biological targets. 2-Methyldecahydroquinoline, in its enantiomerically pure form, represents a particularly valuable chiral building block, providing a robust framework for the development of novel therapeutics, catalysts, and functional materials.

This guide provides a comprehensive overview of 2-methyldecahydroquinoline hydrochloride (HCl), from its fundamental properties to detailed protocols for its synthesis and application. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties & Structural Features

2-Methyldecahydroquinoline is a saturated heterocyclic amine characterized by a fused cyclohexane and piperidine ring system. The presence of three stereogenic centers (at the C2, C4a, and C8a positions) gives rise to a total of eight possible stereoisomers. These are grouped into four pairs of enantiomers, which can be further classified based on the relative stereochemistry of the ring fusion (cis or trans). The hydrochloride salt is typically used to improve the compound's stability and handling characteristics.

| Property | Value | Source |

| IUPAC Name | 2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline hydrochloride | [5] |

| Molecular Formula | C₁₀H₂₀ClN | Calculated |

| Molecular Weight | 189.72 g/mol | Calculated |

| Parent Mass | 153.26 g/mol | [5][6] |

| CAS Number | 20717-43-5 (mixture of isomers) | [5] |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in water, methanol | Typical |